BenchChemオンラインストアへようこそ!

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Proteasome inhibition Schiff base Naphthoquinone sulfonamide

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide (CAS 518332-79-1) is a synthetic sulfonamide featuring a 3-chloro-4-oxonaphthalen-1(4H)-ylidene core linked via an imine bond to a 4-tert-butylbenzenesulfonamide moiety. This compound belongs to the class of hydronaphthoquinone sulfonamides that have been validated as proteasome inhibitors targeting the chymotrypsin-like (CT-L) activity, a critical node in the ubiquitin-proteasome system exploited in multiple myeloma and other cancers.

Molecular Formula C20H18ClNO3S
Molecular Weight 387.9 g/mol
Cat. No. B13713770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
Molecular FormulaC20H18ClNO3S
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
InChIInChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3
InChIKeyUVGIOYNZUIXEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide – A Precision-Tuned Naphthoquinone Sulfonamide for Proteasome-Targeted Screening


4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide (CAS 518332-79-1) is a synthetic sulfonamide featuring a 3-chloro-4-oxonaphthalen-1(4H)-ylidene core linked via an imine bond to a 4-tert-butylbenzenesulfonamide moiety . This compound belongs to the class of hydronaphthoquinone sulfonamides that have been validated as proteasome inhibitors targeting the chymotrypsin-like (CT-L) activity, a critical node in the ubiquitin-proteasome system exploited in multiple myeloma and other cancers [1]. The tert-butyl and chloro substitution pattern differentiates it from the prototypical screening hit PI-083 (NSC-45382) and early unsubstituted analogs, potentially offering a distinct selectivity and physicochemical trajectory in focused library design [2].

Why Generic Substitution Fails for 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide: The Imine-tert-Butyl Pairing Drives Non-Interchangeable Binding


The naphthoquinone sulfonamide pharmacophore is exquisitely sensitive to two structural variables that preclude simple substitution: the nature of the linkage between the naphthalenone core and the sulfonamide aromatic ring, and the substitution pattern on that ring. The target compound uses an imine (C=N) linkage, which imposes a rigid, planar geometry distinct from the amine (C–NH) linkage in PI-083 . Combined with the electron-donating, lipophilic tert-butyl group at the para position of the benzenesulfonamide ring, this creates a steric and electronic profile that cannot be replicated by the unsubstituted phenyl (CAS 36062-37-0) or the 4-methyl analog (CAS 70249-49-9) . In proteasome inhibitor SAR campaigns, even minor alterations to the sulfonamide aryl group resulted in CT-L IC50 shifts of >10-fold, and linker type governed irreversible vs. reversible binding kinetics [1]. Therefore, treating this compound as interchangeable with any close analog risks invalidating both screening data and downstream SAR interpretations.

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Imine Linker in Target Compound Confers Geometric Rigidity Absent in the Amine-Linked Proteasome Inhibitor PI-083

The target compound features an imine (C=N) bond between the naphthalenone core and the sulfonamide nitrogen, contrasting with the amine (C–NH) linkage in the benchmark proteasome inhibitor PI-083 (NSC-45382, CAS 6298-15-3) . This structural difference imposes sp² hybridization at the nitrogen, locking the naphthalenone and benzenesulfonamide rings into a coplanar, conjugated geometry that is topologically distinct from the freely rotatable amine linkage in PI-083. In proteasome CT-L inhibition assays, PI-083 (amine-linked) achieved an IC50 of 1.0 µM (biochemically) and was confirmed as a reversible inhibitor via kinetic dialysis experiments [1]. The imine-linked chemotype has not been profiled in the same public data, but the conformational constraint imposed by C=N is predicted to alter the H-bonding interaction with Thr21 and the π-stacking with the β5 subunit of the 20S proteasome [2].

Proteasome inhibition Schiff base Naphthoquinone sulfonamide

Methyl-substituted Analog Lacks the Steric Bulk Required for Sub-pocket Occupancy Achieved by the tert-Butyl Group

The target compound carries a para-tert-butyl group (C(CH₃)₃, van der Waals volume ≈ 90.7 ų) on the benzenesulfonamide ring, whereas the closest commercially available comparator is the 4-methyl analog, Benzenesulfonamide, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-4-methyl- (CAS 70249-49-9) with a methyl group (CH₃, van der Waals volume ≈ 21.6 ų) . In the hydronaphthoquinone sulfonamide series, progressive branching of the 4-alkyl substituent led to measurable potency gains: the n-butyl to tert-butyl transition in a related naphthalene-sulfonamide series improved IC50 from >20 nM to 18 nM against a specific protein target, while branching of the n-propyl group decreased potency, underscoring the non-linear steric tolerance of the binding pocket [1]. The tert-butyl group is expected to fill a hydrophobic sub-cavity near Ala49 of the β5 subunit that the methyl group cannot reach, potentially enhancing residence time [2].

SAR Steric effects Proteasome β5 subunit

Calculated Lipophilicity of Target Compound Exceeds That of PI-083 by >1.5 Log Units, Forecasting Altered Membrane Permeability and Off-Target Risk Profile

The target compound has a calculated octanol/water partition coefficient (clogP) of 4.82 (ChemDraw prediction), significantly higher than PI-083 (clogP ≈ 3.2, due to its pyridine ring and amine NH) and the unsubstituted analog (CAS 36062-37-0, clogP ≈ 3.5) . This >1.5 log unit increase in lipophilicity is directly attributable to the tert-butyl group replacing a hydrogen (unsubstituted analog) and the imine linkage eliminating a polar NH. In the proteasome inhibitor SAR landscape, cellular CT-L inhibitory activity of compound 39 (clogP ~4.1) was superior to compound 1 (clogP ~3.2) in intact breast cancer cells (IC50 = 0.44–1.01 μM vs. 3.54–7.22 μM), demonstrating that enhanced lipophilicity can translate to improved cellular potency when balanced with target engagement [1].

LogP Physicochemical property Permeability

Imine Bond Endows Potential for Hydrolysis-Triggered Release, a Feature Absent in Amine-Linked Proteasome Inhibitors

The target compound's C=N imine bond is susceptible to pH-dependent hydrolysis, regenerating the parent 3-chloro-4-oxonaphthalen-1(4H)-one and 4-tert-butylbenzenesulfonamide, particularly under mildly acidic conditions (pH 5–6) characteristic of the tumor microenvironment and endosomal/lysosomal compartments [1]. In contrast, the amine-linked PI-083 (C–NH) and its congeners are hydrolytically stable under the same conditions. The Schiff base hydrolysis half-life is tunable by the steric and electronic nature of the sulfonamide substituent; bulky tert-butyl groups have been shown to slow hydrolysis relative to unsubstituted phenyl by a factor of 2–3 in related sulfonimine systems, providing a window for intact compound circulation [2]. No quantitative hydrolysis kinetics data are available for the target compound in biological media, representing a critical experimental gap.

Schiff base hydrolysis Prodrug Controlled release

4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide – Prioritized Application Scenarios for Procurement and Screening


Proteasome β5 Subunit Binding Mode Elucidation via Rigid Imine-Locked Conformation

The imine linkage imposes a coplanar, non-rotatable geometry between the naphthalenone and benzenesulfonamide moieties, enabling unambiguous interpretation of X-ray crystallography or cryo-EM density maps of the 20S proteasome in complex with the inhibitor. Unlike PI-083, where the amine linker allows multiple rotamers that complicate electron density fitting, the target compound's conformational constraint reduces the degrees of freedom, facilitating higher-resolution structural determination [1]. Procurement is warranted when the goal is to map the precise H-bonding network with Thr21, Gly47, and Ala49 of the β5 subunit for structure-based drug design campaigns.

SAR Expansion of the Sulfonamide Aryl Sub-pocket Using Sterically Demanding tert-Butyl Probe

The para-tert-butyl group extends ~4.2-fold greater van der Waals volume into the hydrophobic cavity adjacent to Ala49 compared to the 4-methyl analog (CAS 70249-49-9), providing a valuable probe for defining the steric boundaries of this sub-pocket. In focused library design, this compound serves as the upper limit of steric tolerance; any loss of CT-L inhibitory activity relative to smaller substituents would indicate steric clash, whereas retention or improvement would justify further exploration of bulky lipophilic groups [2]. This information is not obtainable from PI-083, which lacks a substituent at the equivalent position.

Tumor Microenvironment-Selective Prodrug Concept Validation via Imine Hydrolysis

The acid-labile imine bond of the target compound offers a chemical handle for testing tumor-selective release of the naphthoquinone warhead. At pH 5.0–5.5 (characteristic of the tumor interstitium and lysosomal lumen), hydrolysis is expected to proceed with a half-life of 2–6 hours, while the compound remains largely intact at physiological pH 7.4. This pH-dependent stability profile, which is absent in the amine-linked PI-083, makes the target compound uniquely suitable for proof-of-concept studies investigating whether imine-based proteasome inhibitor prodrugs achieve preferential activation in malignant tissue while sparing normal cells, as suggested by the tumor-selective CT-L inhibition phenotype observed with PI-083 in nude mouse xenografts [3].

Lipophilicity-Driven Cellular Uptake Optimization in Breast Cancer Models

With a calculated clogP of 4.82 (versus ~3.2 for PI-083), the target compound is predicted to exhibit markedly higher passive membrane permeability. This makes it a candidate for side-by-side comparison with less lipophilic analogs (e.g., compound 14, IC50 = 9.90 μM on ChT-L) in MCF-7 breast cancer cell-based proteasome inhibition and antiproliferative assays, where the reference compounds displayed IC50 values ranging from 1.72 to 20.8 μM [4]. Procurement of the target compound enables direct testing of whether the 1.5+ log unit increase in lipophilicity translates to enhanced intracellular target engagement, a key parameter for prioritizing leads in oncology pipelines.

Quote Request

Request a Quote for 4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.